

A Technical Guide to the Spectroscopic Characterization of Vincarubine

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Compound of Interest

Compound Name: Vincarubine

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Introduction

Vincarubine is a complex bisindole alkaloid isolated from the plant *Vinca minor*.^[1] As a member of the *Vinca* alkaloid family, it is of significant interest to the scientific community for its potential cytotoxic activities.^[1] The structural elucidation and characterization of such intricate natural products are paramount for understanding their biological activity and for the development of potential therapeutic agents. This technical guide provides an in-depth overview of the spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that are central to the characterization of **Vincarubine**. While specific, comprehensive datasets for **Vincarubine** are not readily available in the public domain, this document outlines the established methodologies and expected data formats based on the analysis of related bisindole alkaloids.^{[2][3][4]}

Molecular Profile of Vincarubine

A foundational aspect of characterization is the determination of the molecule's basic physical and chemical properties.

Property	Value	Source
Molecular Formula	C ₄₃ H ₅₀ N ₄ O ₆	PubChem
Molecular Weight	718.9 g/mol	PubChem
Canonical SMILES	<chem>CCC1=C2CN3CC4=C(C5=C(C=C4)OC(=C5)C)N(C6C(C3)C(C2)N(C1)CC=C(C)C)C(=O)O</chem>	PubChem
InChI Key	CLSRDWBICGYSOB-HCBMXOAHSA-N	PubChem

Table 1: Molecular Properties of **Vincarubine**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule as complex as **Vincarubine**, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopic Data (Hypothetical)

The following table illustrates the expected format for presenting ¹H NMR data for **Vincarubine**. The chemical shifts (δ) are hypothetical and serve as a template for the type of data that would be collected.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	e.g., 3.50	dd	12.0, 4.5
H-2	e.g., 2.80	m	
H-3	e.g., 4.10	t	7.5
...
OCH ₃	e.g., 3.85	s	
NCH ₃	e.g., 2.75	s	

Table 2: Hypothetical ¹H NMR Data for **Vincarubine**¹³C NMR Spectroscopic Data (Hypothetical)

Similarly, the ¹³C NMR data provides insight into the carbon skeleton of the molecule.

Carbon	Chemical Shift (δ , ppm)
C-1	e.g., 55.2
C-2	e.g., 45.8
C-3	e.g., 78.1
...	...
C=O	e.g., 172.5
OCH ₃	e.g., 52.3
NCH ₃	e.g., 43.9

Table 3: Hypothetical ¹³C NMR Data for **Vincarubine**

Experimental Protocol for NMR Analysis of Bisindole Alkaloids

The following is a general protocol for the NMR analysis of a bisindole alkaloid like **Vincarubine**.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the purified **Vincarubine** sample.
 - Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6 mL. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
 - Acquire ¹³C NMR spectra, often requiring a larger number of scans for adequate signal-to-noise ratio.
 - Perform a suite of 2D NMR experiments, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall molecular structure.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.
- Data Processing and Analysis:

- Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the coupling patterns and coupling constants in the ^1H NMR spectrum to deduce proton connectivities.
- Combine all 1D and 2D NMR data to systematically assign all proton and carbon chemical shifts and confirm the structure of **Vincarubine**.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion. For **Vincarubine** ($\text{C}_{43}\text{H}_{50}\text{N}_4\text{O}_6$), the expected monoisotopic mass would be calculated and compared to the experimentally observed mass.

Parameter	Value
Calculated Monoisotopic Mass	718.3730 g/mol
Observed Mass (Hypothetical)	e.g., 718.3735 g/mol
Mass Error (ppm)	e.g., 0.7 ppm

Table 4: High-Resolution Mass Spectrometry Data for **Vincarubine**

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

In tandem MS, the molecular ion of **Vincarubine** would be isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. The analysis of these fragments provides valuable structural information. While a specific fragmentation pathway for

Vincarubine is not published, a plausible pathway can be proposed based on the known fragmentation of other complex alkaloids.

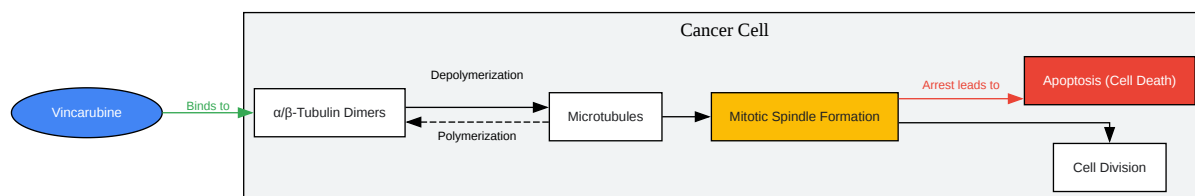
Experimental Protocol for Mass Spectrometry Analysis

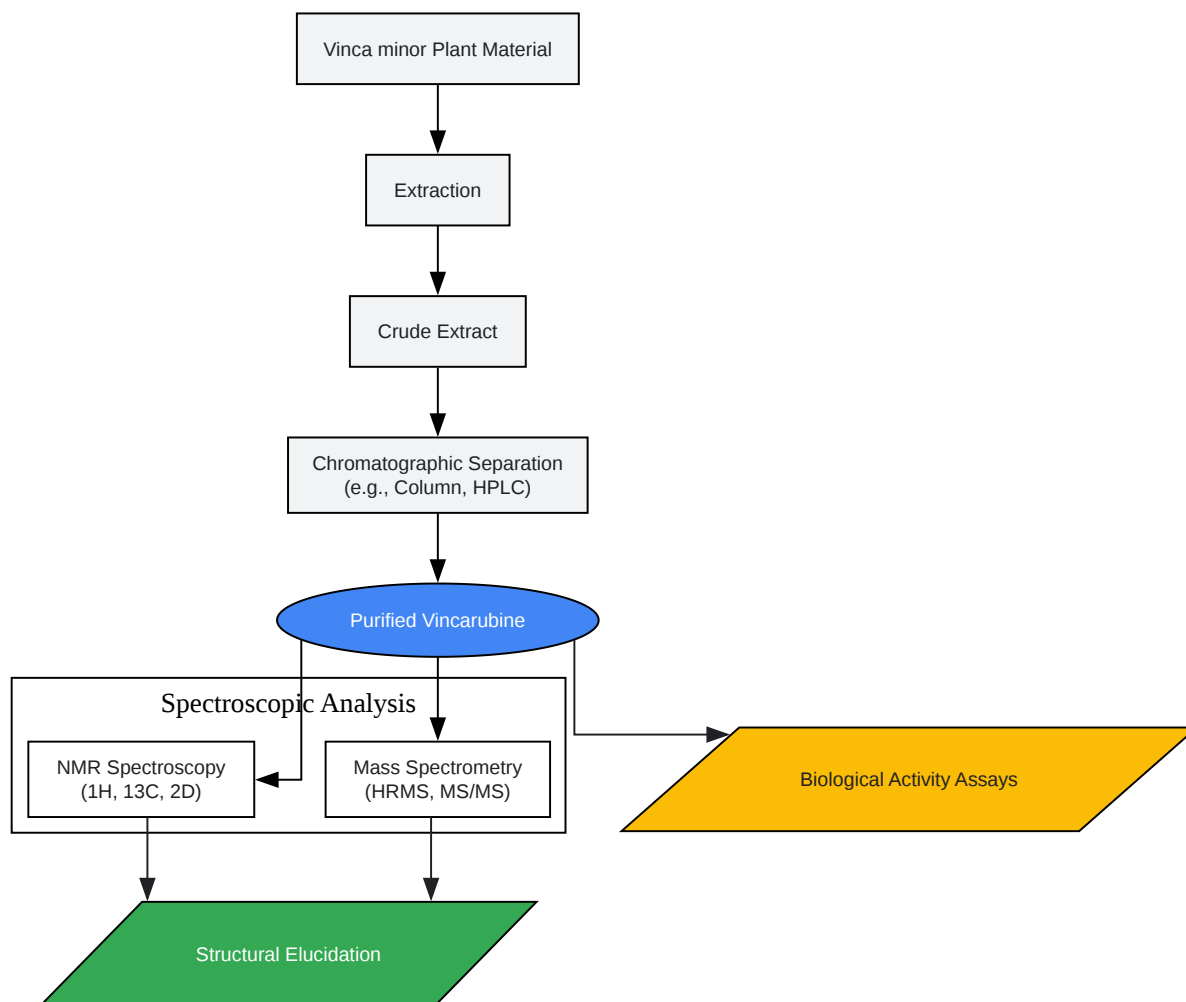
- Sample Preparation:
 - Prepare a dilute solution of the purified **Vincarubine** sample in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
 - Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - Perform HRMS to determine the accurate mass and elemental composition.
 - Acquire MS/MS spectra by selecting the $[M+H]^+$ ion as the precursor and inducing fragmentation.
- Data Analysis:
 - Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This information can be used to confirm the presence of specific functional groups and structural motifs within the molecule.

Signaling Pathways and Experimental Workflows

Anticancer Mechanism of Vinca Alkaloids

Vinca alkaloids, as a class, are known to exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division.^{[5][6][7]} This disruption of microtubule function leads to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.^[7]





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